1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
This compound is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The molecule consists of a 3-chlorophenyl group bound to a pyrazole ring . It has a linear formula of C11H9ClN2O2 and a molecular weight of 236.66 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a 3-chlorophenyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Crystallographic Studies and Structural Analysis
- Crystal Structure Determination: The related compound 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid shows that single-crystal X-ray analysis is crucial for unambiguous structure determination, highlighting the importance of crystallography in analyzing similar compounds (Kumarasinghe et al., 2009).
Biological Activity and Potential Applications
Insecticidal Activity
Research on methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, a compound with structural similarity, revealed significant insecticidal activity against American cockroaches and house flies, suggesting potential applications of related compounds in pest control (Hasan et al., 1996).
Antimicrobial and Anticancer Agents
A series of derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited high antimicrobial and anticancer activity, indicating the potential of similar compounds in pharmaceutical research (Hafez et al., 2016).
Material Science and Chemistry
Synthesis of Mononuclear Coordination Complexes
Novel pyrazole-dicarboxylate acid derivatives, including structures related to the subject compound, have been synthesized and shown to form mononuclear chelate complexes with metals like Cu and Co, which can be important in material science (Radi et al., 2015).
Synthesis of Novel Derivatives
Research into the synthesis and characterization of new derivatives of similar compounds has implications for the development of new materials and potential pharmaceuticals (Khalifa et al., 2017).
Environmental Applications
- Corrosion Inhibition: Pyrazole derivatives have been studied as corrosion inhibitors for steel in hydrochloric acid, suggesting possible applications in protecting materials against corrosion (Herrag et al., 2007).
Future Directions
While specific future directions for this compound were not found in the search results, there is ongoing research into the potential uses of pyrazole derivatives in various fields, including medicinal chemistry . These compounds are being explored for their potential therapeutic uses, particularly in the treatment of cancer .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Pyrazoline derivatives, a class of compounds that includes this one, have been reported to exhibit a range of biological and pharmacological activities . This suggests that the compound may interact with its targets in a way that modulates various biological processes.
Biochemical Pathways
It’s known that pyrazoline derivatives can influence a variety of biological activities, suggesting that they may interact with and modulate multiple biochemical pathways .
Result of Action
It’s known that pyrazoline derivatives can exhibit a range of biological and pharmacological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(12(16)17)7-15(14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWWMOLEJGSSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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